(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
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Overview
Description
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The compound is of interest due to its unique structure, which includes a methoxy group, a phenyl group, and a trimethylstannane group. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of 3-methoxy-5-phenylpent-1-en-4-yn-2-ol with trimethyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannane compound. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The trimethylstannane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Biology and Medicine
The compound has potential applications in biology and medicine due to its organotin structure. Organotin compounds are known for their biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore the specific biological effects and potential therapeutic uses of this compound.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in π-π interactions and hydrogen bonding, while the trimethylstannane group can form covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in chemical reactions and biological systems.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)trimethylsilane
- (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)trimethylgermane
Uniqueness
Compared to similar compounds, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is unique due to the presence of the tin atom. This gives it distinct chemical properties, such as higher reactivity and the ability to form stronger covalent bonds with other elements. The trimethylstannane group also imparts specific biological activities that are not observed in its silicon or germanium analogs.
Properties
CAS No. |
820250-71-3 |
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Molecular Formula |
C15H20OSn |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
(3-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3; |
InChI Key |
HBOUYWXAHPRUKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
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